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Primary K?y . o Notable
o Biochemical Selectivity . Development
Inhibitor Name Target / Cellular/in Vivo
Mechanism 501 (vs. InsR) Efficacy Stage
Potency
NVP-ADW742 IGF-1R IGF-1R: 0.17  ~16-fold Induces Preclinical
Tyrosine pM (cell), selective apoptosis in research
Kinase 0.078 uM over InsR Ewing sarcoma,
(ATP- (enzyme) [1] [1] multiple
competitive)  [2] myeloma;
[1]112] synergizes with
chemotherapy;
effective in
mouse xenograft
models (10
mg/kg, i.p.) [3] [2]
NVP-AEW541 IGF-1R Information Information  Suppresses AML  Preclinical
Tyrosine missing from missing cell proliferation research
Kinase [4] search from and enhances
search chemotherapy
sensitivity [4]
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Inhibitor Name

Picropodophyllin

(PPP)

Linsitinib (OSI-
906)

BMS-754807

Allosteric
Inhibitors (e.g.,
Compound 10)

Primary
Target /
Mechanism

IGF-1R
(Allosteric
inhibitor) [4]

IGF-1R /
InsR (ATP-
competitive)

[61[7]

IGF-1R /
InsR (ATP-
competitive)

[6]

IGF-1R
(Non-ATP
competitive,
allosteric) [8]

Key
Biochemical
IC50 /
Potency

Information
missing from
search

Information
missing from
search

Information
missing from
search

IGF-1R: 0.4
UM (enzyme)
[8]

Selectivity
(vs. InsR)

Does not
inhibit InsR
(4]

Dual
inhibitor of
IGF-1R
and InsR

[7]

Dual
inhibitor of
IGF-1R
and InsR

[6]

>30-fold
selective
over InsR
(cellular)

(8]

Notable
Cellular/In Vivo
Efficacy

Eliminates liver
cancer stem
cells, inhibits
tumor growth and
metastasis in
vivo (20
mg/kg/day, i.p.)
[5]

Inhibits IGF-1R
signaling;
induces p70S6K1
activation as a
resistance
mechanism in
colon cancer
cells [6]

Potent IGF-1R
inhibitor; induces
MEK/p70S6K1
phosphorylation
leading to
resistance in
colon cancer [6]

Moderate cellular
activity (IC50 =
2.2 UM in MCF-7
cells) [8]

Development
Stage

Preclinical
research

Clinical trials
(Phase Il
failed for
various
cancers) [7]

Clinical trials

Preclinical
research
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Here are detailed methodologies for key experiments involving NVP-ADW742, which can serve as a

reference for your research.

In Vitro Kinase and Cell Viability Assays

¢ Cellular Kinase Inhibition (Capture ELISA): To measure inhibition of IGF-1R autophosphorylation,
NWT-21 cells are grown to 70-80% confluency, starved in 0.5% FCS medium for 24 hours, and then
pre-treated with NVP-ADW?742 for 90 minutes. Cells are stimulated with IGF-I (10 ng/mL) for 10
minutes, lysed, and lysates are transferred to ELISA plates coated with IGF-1R capture antibodies.
Phosphorylation is detected using an alkaline phosphatase-labelled anti-phosphotyrosine antibody
and a luminescent substrate [1].

¢ Cell Proliferation/Viability (MTT Assay): Multiple myeloma cell lines (e.g., MM-1S, RPMI-8226) are
exposed to various concentrations of NVP-ADW742 (dissolved in DMSO, final concentrations up to
~10 uM) for 48 hours. Cell survival is then assessed using the MTT assay [1] [2].

In Vivo Efficacy Models

¢ Mouse Xenograft Model: In a study on diffuse multiple myeloma, male SCID/NOD mice are injected
intravenously with luciferase-expressing MM.1S cells. NVP-ADW742 is administered at 10 mg/kg via
intraperitoneal injection (i.p.) twice daily for 19 days. Tumor growth is monitored, and the
treatment significantly suppresses tumor growth and prolongs survival [2]. The compound is also
effective at a higher dose of 50 mg/kg when administered orally [2].

Mechanisms and Signaling Pathways

The following diagram illustrates the IGF-1R signaling pathway and the points of inhibition for the different

types of inhibitors compared above.
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Key Differentiators and Research Considerations

From the analysis, the choice of inhibitor depends heavily on your specific research goals.

¢ For High Selectivity: If your aim is to specifically target IGF-1R without affecting the closely related
Insulin Receptor (InsR), which helps avoid metabolic side-effects like hyperglycemia, NVP-ADW742
(ATP-competitive, ~16-fold selective) and Picropodophyllin (allosteric, highly selective) are strong
candidates [4] [1]. The novel class of allosteric indole-butyl-amine inhibitors (e.g., Compound 10)
also offers a highly selective, non-ATP competitive mechanism [8].

¢ For Potent Dual Inhibition: In cases where simultaneous inhibition of both IGF-1R and InsR is
desired, Linsitinib and BMS-754807 are the primary options. It is important to note that this dual
inhibition is associated with clinical challenges, including metabolic toxicities [6] [7].

e To Overcome Resistance: Research indicates that prolonged inhibition of IGF-1R (e.g., with
Linsitinib or BMS-754807) can trigger feedback mechanisms that activate survival pathways like
MEK/p70S6K1 [6]. Therefore, a strategic research direction is to investigate combination therapies
using IGF-1R inhibitors alongside MEK inhibitors to enhance efficacy and overcome resistance

[6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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